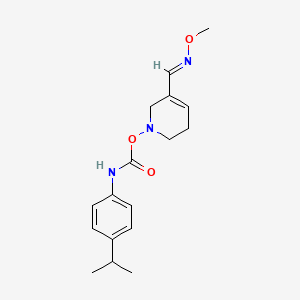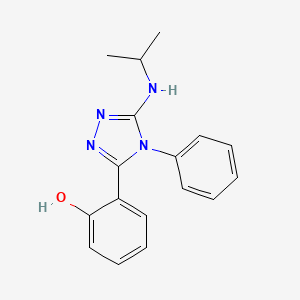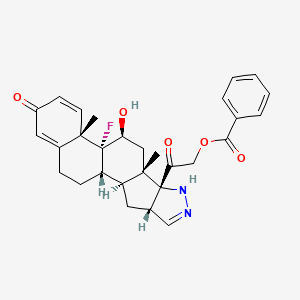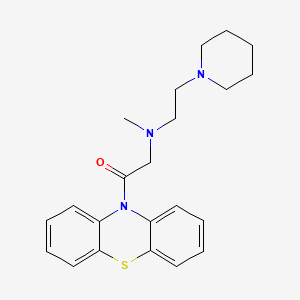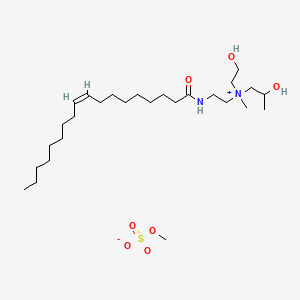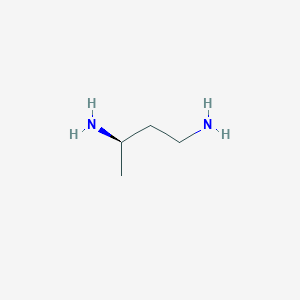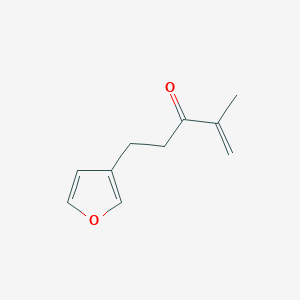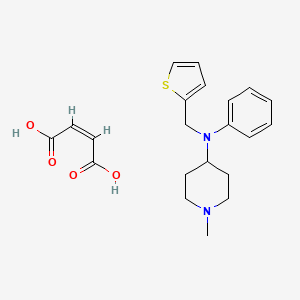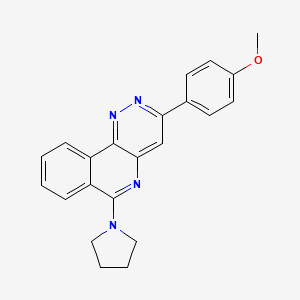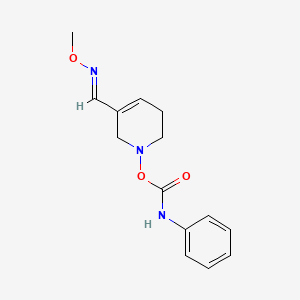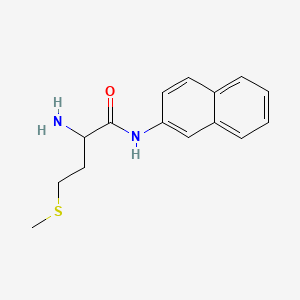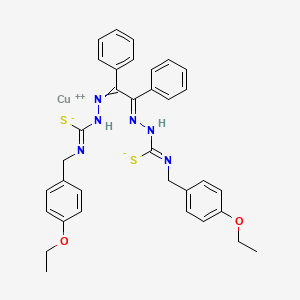
Copper, ((2,2'-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2'),S,S')-, (SP-4-2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- is a complex copper compound with a unique structure This compound is characterized by its coordination with hydrazinecarbothioamidato ligands, which are known for their ability to form stable complexes with transition metals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- typically involves the reaction of copper salts with the corresponding hydrazinecarbothioamidato ligands The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to lower oxidation state copper complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) complexes. Substitution reactions result in the formation of new copper complexes with different ligands.
Scientific Research Applications
Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Biology: Investigated for its potential as an antimicrobial agent due to its copper content.
Medicine: Explored for its potential in cancer therapy as copper complexes are known to exhibit cytotoxic properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The copper ion in the complex can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the ligands can interact with specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: A simpler copper complex used in various chemical reactions.
Copper(II) sulfate: Commonly used in agriculture and industry.
Copper(II) chloride: Used in organic synthesis and as a catalyst.
Uniqueness
What sets Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- apart from these similar compounds is its unique ligand structure, which provides enhanced stability and specific reactivity. The presence of ethoxyphenyl groups and the diphenyl-ethanediylidene backbone contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
124010-93-1 |
|---|---|
Molecular Formula |
C34H34CuN6O2S2 |
Molecular Weight |
686.4 g/mol |
IUPAC Name |
copper;N'-[(4-ethoxyphenyl)methyl]-N-[[(2E)-2-[[N-[(4-ethoxyphenyl)methyl]-C-sulfidocarbonimidoyl]hydrazinylidene]-1,2-diphenylethylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C34H36N6O2S2.Cu/c1-3-41-29-19-15-25(16-20-29)23-35-33(43)39-37-31(27-11-7-5-8-12-27)32(28-13-9-6-10-14-28)38-40-34(44)36-24-26-17-21-30(22-18-26)42-4-2;/h5-22H,3-4,23-24H2,1-2H3,(H2,35,39,43)(H2,36,40,44);/q;+2/p-2/b37-31+,38-32?; |
InChI Key |
GYNKPOZWZFHFIL-MYCCFIRASA-L |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CN=C(NN=C(C2=CC=CC=C2)/C(=N/NC(=NCC3=CC=C(C=C3)OCC)[S-])/C4=CC=CC=C4)[S-].[Cu+2] |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN=C(NN=C(C2=CC=CC=C2)C(=NNC(=NCC3=CC=C(C=C3)OCC)[S-])C4=CC=CC=C4)[S-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


